Cas no 445483-71-6 (3-(4-Bromophenyl)-N,N-diethylpropanamide)

3-(4-Bromophenyl)-N,N-diethylpropanamide 化学的及び物理的性質
名前と識別子
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- 3-(4-bromophenyl)-N,N-diethylpropanamide
- AM86978
- 3-(4-Bromophenyl)-N,N-diethylpropanamide
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- インチ: 1S/C13H18BrNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3
- InChIKey: VGHYUNJPIOQZAK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCC(N(CC)CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 208
- トポロジー分子極性表面積: 20.3
3-(4-Bromophenyl)-N,N-diethylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG33761-5g |
3-(4-Bromophenyl)-n,n-diethylpropanamide |
445483-71-6 | 95% | 5g |
$993.00 | 2024-04-20 |
3-(4-Bromophenyl)-N,N-diethylpropanamide 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
3-(4-Bromophenyl)-N,N-diethylpropanamideに関する追加情報
Introduction to 3-(4-Bromophenyl)-N,N-diethylpropanamide (CAS No. 445483-71-6)
3-(4-Bromophenyl)-N,N-diethylpropanamide, identified by the Chemical Abstracts Service Number (CAS No.) 445483-71-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This amide derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of a 4-bromophenyl moiety alongside the N,N-diethylpropanamide backbone imparts distinct chemical properties, making it a valuable scaffold for further chemical modifications and pharmacological investigations.
The compound's molecular structure, characterized by a brominated aromatic ring connected to an amide group, suggests potential interactions with biological targets such as enzymes and receptors. Such structural features are often leveraged in drug discovery programs to modulate binding affinities and selectivity. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision, facilitating the design of novel derivatives with enhanced therapeutic profiles.
In the context of contemporary pharmaceutical research, 3-(4-Bromophenyl)-N,N-diethylpropanamide has been explored for its potential in addressing various therapeutic challenges. Studies have indicated that amide derivatives, particularly those incorporating halogenated aromatic rings, may exhibit inhibitory effects on key biological pathways. For instance, related compounds have shown promise in preclinical models as modulators of inflammatory responses and neurotransmitter signaling. The 4-bromophenyl substituent, in particular, is known to enhance lipophilicity and metabolic stability, which are critical factors in drug development.
The synthesis of 3-(4-Bromophenyl)-N,N-diethylpropanamide involves well-established organic chemistry protocols, including nucleophilic substitution reactions and amide bond formation. The bromine atom at the para position of the phenyl ring provides a versatile handle for further functionalization, allowing chemists to introduce additional moieties such as alkyl chains or heterocyclic rings. This flexibility makes the compound a valuable intermediate in multi-step synthetic routes toward complex molecules.
Recent publications have highlighted the utility of this compound in developing small-molecule probes for biochemical assays. Its ability to interact with specific protein targets has been exploited to gain insights into disease mechanisms and validate new therapeutic strategies. For example, researchers have employed derivatives of 3-(4-Bromophenyl)-N,N-diethylpropanamide to investigate the role of certain enzymes in cancer progression, demonstrating its relevance in oncology research.
The pharmacokinetic properties of 3-(4-Bromophenyl)-N,N-diethylpropanamide are also of considerable interest. Initial pharmacokinetic studies suggest that the compound exhibits moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, its metabolic stability appears to be influenced by the presence of the amide group and the electron-withdrawing nature of the 4-bromophenyl substituent, which can prolong its half-life in vivo.
In conclusion, 3-(4-Bromophenyl)-N,N-diethylpropanamide (CAS No. 445483-71-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and predicted biological activity, position it as a key intermediate for developing novel therapeutic agents. As computational methods continue to refine our understanding of molecular interactions, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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